molecular formula C10H8F4O2 B8727170 4-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

4-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No.: B8727170
M. Wt: 236.16 g/mol
InChI Key: FTSSUDZMEFSMLS-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H8F4O2 and its molecular weight is 236.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde

InChI

InChI=1S/C10H8F4O2/c11-9(12)10(13,14)6-16-8-3-1-7(5-15)2-4-8/h1-5,9H,6H2

InChI Key

FTSSUDZMEFSMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(C(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To sodium hydride (288 mg as 55-60% mineral oil dispersion, 6 mmol) in N,N-dimethylformamide (2 mL), a solution of 2,2,3,3-tetrafluoro-1-propanol (535 μL, 6 mmol) in N,N-dimethylformamide (8 mL) was added dropwise. The reaction mixture was stirred for thirty minutes at room temperature. Then, 4-fluorobenzaldehyde (429 μL, 4 mmol) was added slowly, and the reaction was heated to 80° C. for three hours. After cooling, saturated sodium bicarbonate solution was added. The mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Flash chromatography gave 674 mg of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde; 1H NMR (300 MHz, CDCl3) δ 9.93 (s, 1H), 7.88 (d, 2H), 7.06 (d, 2H), 6.06 (tt, 1H), 4.44 (tt, 2H) ppm.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
535 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
429 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After 1.90 g (43.5 mmol) of 55% sodium hydride were washed with hexane, it was suspended in 25 ml of N,N-dimethylacetamide and 5.3 g (43 mmol) of 4-hydroxybenzaldehyde were gradually added to the suspension at 0° C. under nitrogen atmosphere. When generation of hydrogen gas stopped, 11.4 g (39 mmol) of 2,2,3,3-tetrafluoropropyl p-toluenesulfonate were added to the reaction mixture, followed by heating of the resulting mixture at 120° C. with stirring for 2 hours and 15 minutes. After the reaction mixture was cooled, a mixed solvent of benzene-hexane (1:1) was added thereto and the resulting mixture was washed with water. After drying, the solvent was distilled off to obtain 8.85 g (yield: 96%) of the title compound as an oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods III

Procedure details

138.2 g of potassium carbonate, 21.2 g of sodium carbonate, 198 g of tetrafluoropropanol and 124 g of 4-fluorobenzaldehyde are introduced at room temperature under argon protective gas and heated for 20 hours at 140° C. The boiling point of the reaction mixture is initially 125° C. As the reaction progresses, the internal temperature rises to 140° C. After 20 hours, the mixture is cooled to 25° C and filtered. This gives 229.6 g of filtrate containing 72% of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde. The filter cake is washed 3 times using in each case 100 ml of toluene. Filtrate and toluene used for washing are collected separately. After 63.9 g of 2,2,3,3-tetrafluoropropanol have been distilled off from the filtrate, the distillation residue is combined with the toluene used for washing. After the toluene has been distilled off under atmospheric pressure, the residue is fractionated in vacuo at 3 mbar and a bottom temperature of up to 135° C. and a head temperature of 109° C. to 110° C. As the main fraction, 188.7 g of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde with a purity (GC) of 98% to 99% are obtained.
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One

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